

"N-methyl-3,4-methylenedioxyaniline" synthesis and discovery

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An In-depth Technical Guide on the Discovery and Synthesis of N-methyl-3,4-methylenedioxyaniline (MDMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3,4-methylenedioxyaniline, more commonly known as 3,4-methylenedioxymethamphetamine (MDMA), is a synthetic compound with unique psychoactive properties that has traversed a complex journey from a chemical intermediate to a therapeutic agent under investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MDMA. It includes detailed summaries of common synthetic routes from various precursors, quantitative data on yields and purity, and representative experimental protocols. Furthermore, this document illustrates the primary signaling pathway of MDMA in the brain and visualizes key synthetic workflows using the DOT language for clarity and reproducibility.

Discovery and History

The history of MDMA begins in the early 20th century, well before its psychoactive effects were recognized.



- 1912: The first synthesis of MDMA was achieved by Dr. Anton Köllisch at the German pharmaceutical company Merck.[1][2] It was not synthesized for its psychoactive properties but as an intermediate chemical in the development of a substance to control bleeding.[3] The compound was designated patent #274.350 in 1913, but the patent did not specify an intended use.[4]
- 1927-1950s: The compound was briefly re-examined in 1927 but largely forgotten.[2] During the 1950s, the U.S. Army and the CIA experimented with MDMA as a potential psychological weapon or truth serum under the project MK-Ultra, with the substance codenamed EA-1475.
 [3] These experiments were conducted on non-human subjects and resulted in the first known toxicology studies.[3]
- 1970s: The unique effects of MDMA in humans were rediscovered by the chemist Alexander Shulgin.[5] After hearing about the compound, he synthesized it in 1976 and began to test it on himself.[2] Shulgin published the first scientific paper on its effects in humans in 1978, describing it as producing "an easily controlled altered state of consciousness with emotional and sensual overtones".[5] He introduced it to psychotherapists who began using it as an adjunct to therapy, terming it "Adam" because they believed it returned patients to a more innocent state.[3][4]
- 1980s-Present: MDMA's use expanded beyond therapeutic settings, becoming popular as a recreational drug known as "ecstasy" in the late 1980s, particularly within rave and electronic dance music cultures.[3][5] This led to its prohibition, with the U.S. Drug Enforcement Agency (DEA) placing it on Schedule I in 1985.[5] In recent years, there has been a resurgence of interest in its therapeutic potential. In 2017, the U.S. Food and Drug Administration (FDA) granted it "breakthrough therapy" designation for its use in psychotherapy for post-traumatic stress disorder (PTSD).[1]

Synthetic Pathways

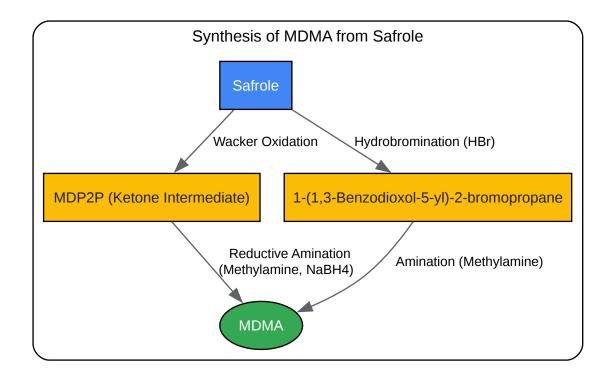
The synthesis of racemic MDMA can be achieved through various routes, typically starting from naturally occurring precursors or their derivatives. The most common starting materials are safrole, isosafrole, and piperonal.[6] "Pre-precursors" such as vanillin, piperine (from black pepper), and catechol can also be used to synthesize these primary starting materials.[7]

Synthesis from Safrole



Safrole is an oily liquid that can be extracted from the root bark of the sassafras tree.[8] It is a common and direct precursor to MDMA.

- Route 1: Wacker Oxidation followed by Reductive Amination. This is a common method
 where safrole is first oxidized to form the ketone 3,4-methylenedioxyphenyl-2-propanone
 (MDP2P).[6] This intermediate is then converted to MDMA via reductive amination with
 methylamine.[6][7]
- Route 2: Hydrobromination and Amination. An alternative route involves the hydrobromination of safrole to create an intermediate where the bromide is subsequently displaced by methylamine to yield MDMA.[6]



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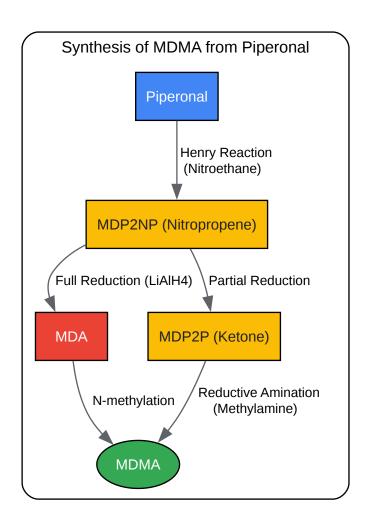
Caption: Key synthetic routes for MDMA starting from Safrole.

Synthesis from Piperonal

Piperonal can be synthesized from precursors like piperine or vanillin.[7] The synthesis from piperonal typically proceeds through a nitropropene intermediate.



- Henry Reaction: Piperonal undergoes a Henry reaction with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP).[6]
- Reduction: This nitropropene intermediate can be fully reduced using a powerful reducing
 agent like lithium aluminum hydride (LiAlH₄) to yield 3,4-methylenedioxyamphetamine
 (MDA). MDA can then be N-methylated to form MDMA.[6] Alternatively, the nitropropene can
 be partially reduced to the ketone intermediate (MDP2P), which then follows the reductive
 amination path described previously.[6]



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Caption: Key synthetic routes for MDMA starting from Piperonal.

Quantitative Data



The following tables summarize quantitative data from a validated multi-kilogram cGMP (Current Good Manufacturing Practice) synthesis of MDMA hydrochloride.[9]

Table 1: Yields and Purity from a Validated cGMP Synthesis of MDMA·HCI

Stage	Description	Yield (%)	Purity by HPLC (% Peak Area)
3	Reductive Amination of MDP2P	71.6 - 75.8	> 99.26
4	Recrystallization in Isopropanol	85.5 - 86.2	> 99.95
Overall	4-Step Process	41 - 53	> 99.9

Data sourced from ACS Omega.[9]

Table 2: Physical and Chemical Properties of Key Compounds

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
3,4- (Methylenedio xy)aniline	C7H7NO2	137.14	39 - 41	144 @ 16 mmHg
N-methyl-3,4- methylenedioxya niline	C8H9NO2	151.16	N/A	N/A
MDMA (freebase)	C11H15NO2	193.25	N/A	N/A

Data sourced from various chemical suppliers and databases.[10][11]

Experimental Protocols



The following protocol is a representative summary based on a published cGMP synthesis process for MDMA·HCl from MDP2P, suitable for informational purposes.[9]

Stage 3: Reductive Amination of MDP2P to MDMA-HCl

- Reaction Setup: A suitable reactor is charged with aqueous methylamine.
- Addition of Precursor: 3,4-methylenedioxyphenyl-2-propanone (MDP2P) is added to the reactor.
- Reduction: The mixture is treated with a reducing agent, such as sodium borohydride (NaBH₄), in the presence of sodium hydroxide (NaOH). The reaction is monitored until completion.
- Workup: The reaction mixture undergoes an acid/base workup to remove the majority of impurities.
- Salt Formation: The resulting freebase is acidified with hydrochloric acid (HCI) in isopropanol.
- Isolation: The precipitated MDMA·HCl salt is isolated via filtration. The typical yield for this stage ranges from 71.6% to 75.8%.[9]

Stage 4: Purification by Recrystallization

- Dissolution: The crude MDMA·HCl from the previous stage is dissolved in hot isopropanol.
- Crystallization: The solution is allowed to cool slowly to induce crystallization of the purified product.
- Isolation and Drying: The white, crystalline solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.
- Final Product: This stage yields a highly pure product (>99.9% by HPLC) with a recovery of 85.5% to 86.2%.[9]

Mechanism of Action: Signaling Pathway







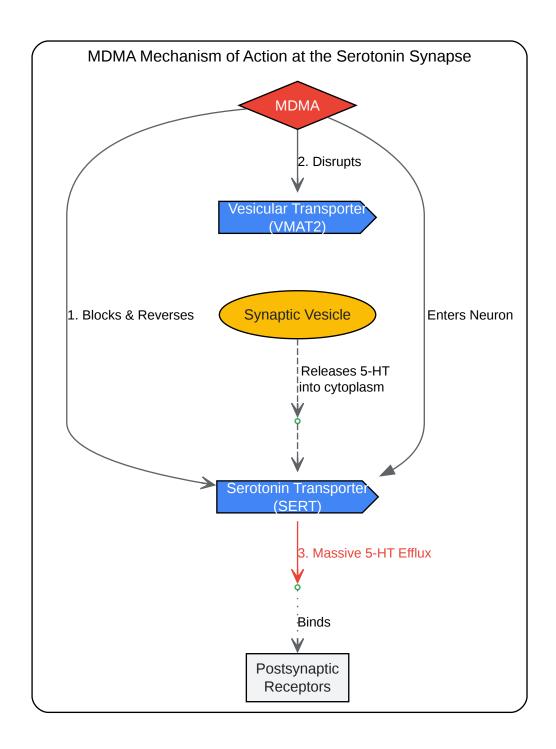
MDMA exerts its primary psychoactive effects by potently interacting with the serotonin (5-HT) neurotransmitter system in the brain.[12] It also affects the norepinephrine (NE) and dopamine (DA) systems, though to a lesser extent.[12]

The core mechanism involves three main actions:

- Transporter Inhibition: MDMA binds to and blocks the serotonin transporter (SERT), which is responsible for removing serotonin from the synaptic cleft.[13] This action alone increases the concentration and duration of serotonin in the synapse.
- Transporter Reversal: MDMA is also a substrate for SERT and is transported into the
 presynaptic neuron.[14] Once inside, it disrupts the proton gradient of the vesicular
 monoamine transporter 2 (VMAT2), causing serotonin to be expelled from storage vesicles
 into the cytoplasm.[14]
- Serotonin Release: The buildup of cytoplasmic serotonin, combined with MDMA's interaction with the transporter, causes the SERT to reverse its direction of flow, actively pumping serotonin out of the neuron and into the synaptic cleft, leading to a massive increase in extracellular serotonin levels.[13][14]

This surge in serotonin activity is believed to be responsible for the characteristic prosocial, empathogenic, and euphoric effects of MDMA.[15]





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Caption: MDMA's actions on the presynaptic serotonin neuron.

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